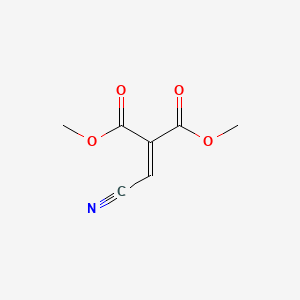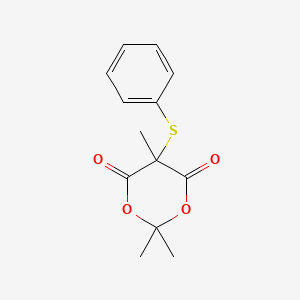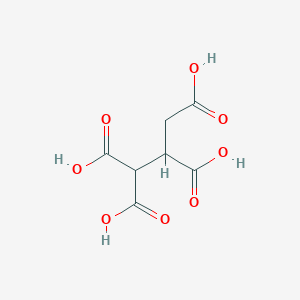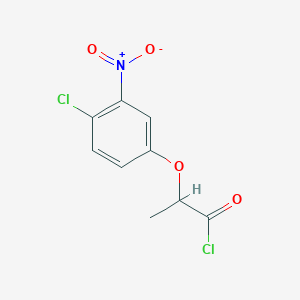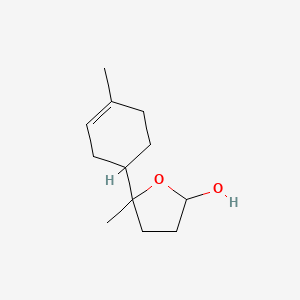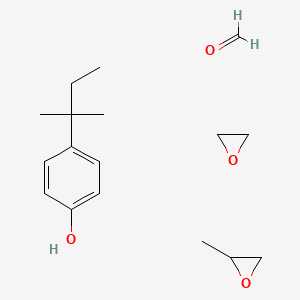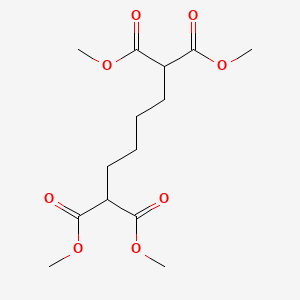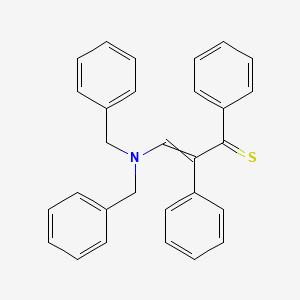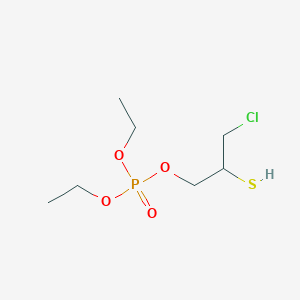![molecular formula C16H25N3O B14509764 2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide CAS No. 62938-12-9](/img/structure/B14509764.png)
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a hydrazine carboxamide group attached to a 3,5-di-tert-butylphenyl ring, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide typically involves the condensation of 3,5-di-tert-butylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide involves its interaction with molecular targets and pathways. The hydrazine carboxamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-2-methoxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butylcatechol
Uniqueness
2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide stands out due to its unique combination of a hydrazine carboxamide group with a 3,5-di-tert-butylphenyl ring This structural feature imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
CAS No. |
62938-12-9 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
[(3,5-ditert-butylphenyl)methylideneamino]urea |
InChI |
InChI=1S/C16H25N3O/c1-15(2,3)12-7-11(10-18-19-14(17)20)8-13(9-12)16(4,5)6/h7-10H,1-6H3,(H3,17,19,20) |
InChI Key |
MOWHRQHSJGATCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=NNC(=O)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




